Cas no 76924-95-3 (N-(Ketocaproyl)-DL-homoserine lactone)

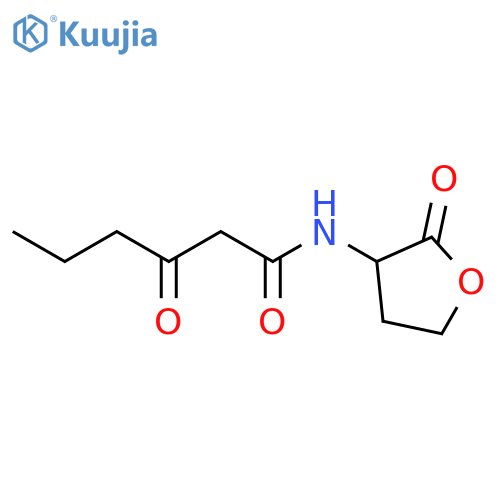

76924-95-3 structure

商品名:N-(Ketocaproyl)-DL-homoserine lactone

CAS番号:76924-95-3

MF:C10H15NO4

メガワット:213.230403184891

MDL:MFCD03788849

CID:563256

PubChem ID:329817135

N-(Ketocaproyl)-DL-homoserine lactone 化学的及び物理的性質

名前と識別子

-

- Hexanamide,3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-

- N-(KETOCAPROYL)-D,L-HOMOSERINE LACTONE

- N-(β-Ketocaproyl)-DL-homoserine lactone

- N-(Ketocaproyl)-DL-homoserine lactone

- 3-oxo-N-(2-oxooxolan-3-yl)hexanamide

- DTXSID20998213

- YRYOXRMDHALAFL-UHFFFAOYSA-N

- J-007830

- AKOS005107755

- 3-oxo-C6-AHL

- CS-0105302

- SCHEMBL79602

- N-(3-Oxohexanoyl)-DL-homoserine lactone

- Hexanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-

- 3-oxo-C6-homoserine lactone

- Autoinducer 1

- N-(beta-Ketocaproyl)-DL-homoserine lactone

- LMFA08030003

- 3-oxo-N-(2-oxotetrahydro-3-furanyl)hexanamide

- Ohhl-N

- VAI-1

- N-(Ketocaproyl)-L-homoserine Lactone

- N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone

- MFCD03788849

- CHEMBL16203

- Q27110198

- N-(3-Oxohexanoyl)-homoserine Lactone

- HY-129405

- N-(3-Oxohexanoyl)homoserine lactone

- Luciferase autoinducer

- AI-1 Lactone

- 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

- MS-2575

- AI-1 (Vibrio fischeri)

- N-(-Ketocaproyl)-DL-homoserine lactone

- 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid

- 76924-95-3

- 3-oxo-n-(2-oxotetrahydrofuran-3-yl)hexanamide

- starbld0013715

- N-(3-oxo-hexanoyl)-homoserine lactone

- 0814EA09-13C0-49CC-AF29-96D6C2FC339F

- N-(beta-Ketocaproyl)homoserine lactone

- N-(beta-ketocapryloyl)-homoserine lactone

- Y13555

- FT-0670618

- N-(beta-Ketocaproyl)-DL-homoserine lactone, analytical standard

- 8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione

- CHEBI:29640

- G60942

- 3-oxo-N-(2-Oxooxolan-3-yl)hexanimidate

- N-(b-Ketocapryloyl)-homoserine lactone

- DA-65804

- DTXCID401425207

- DB-228736

-

- MDL: MFCD03788849

- インチ: InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)

- InChIKey: YRYOXRMDHALAFL-UHFFFAOYSA-N

- ほほえんだ: CCCC(=O)CC(=O)NC1CCOC1=O

計算された属性

- せいみつぶんしりょう: 213.10000

- どういたいしつりょう: 213.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 72.47000

- LogP: 0.56830

N-(Ketocaproyl)-DL-homoserine lactone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

N-(Ketocaproyl)-DL-homoserine lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16226-100 mg |

N-(Ketocaproyl)-D,L-homoserine lactone |

76924-95-3 | 98.06% | 100MG |

¥7155.00 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1240158-10mg |

8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |

76924-95-3 | 97% | 10mg |

$305 | 2023-09-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | K3255-50MG |

76924-95-3 | 50MG |

¥2350.8 | 2023-01-14 | |||

| eNovation Chemicals LLC | Y1240158-25mg |

8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |

76924-95-3 | 97% | 25mg |

$310 | 2024-06-07 | |

| A2B Chem LLC | AC53965-500mg |

8-(Ethylthio)-1H-purine-2,6(3H,7H)-dione |

76924-95-3 | >90% | 500mg |

$720.00 | 2024-04-19 | |

| MedChemExpress | HY-129405-25mg |

N-(Ketocaproyl)-DL-homoserine lactone |

76924-95-3 | 98.45% | 25mg |

¥1350 | 2024-04-17 | |

| abcr | AB471074-50mg |

N-(3-Oxohexanoyl)-DL-homoserine lactone, 97% (3-Oxo-C6-DL-Hsl); . |

76924-95-3 | 50mg |

€209.00 | 2025-02-19 | ||

| 1PlusChem | 1P005GKT-5mg |

8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |

76924-95-3 | 98% | 5mg |

$78.00 | 2024-04-21 | |

| A2B Chem LLC | AC53965-5mg |

8-(Ethylthio)-1H-purine-2,6(3H,7H)-dione |

76924-95-3 | 95% | 5mg |

$58.00 | 2024-04-19 | |

| 1PlusChem | 1P005GKT-25mg |

8-(ethylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione |

76924-95-3 | 98% | 25mg |

$141.00 | 2024-04-21 |

N-(Ketocaproyl)-DL-homoserine lactone 関連文献

-

Kenji Kai,Hiroki Fujii,Rui Ikenaka,Mitsugu Akagawa,Hideo Hayashi Chem. Commun. 2014 50 8586

-

Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351

-

Richard B. Herbert Nat. Prod. Rep. 1999 16 199

-

Xiujie Wang,Weiqi Wang,Yun Li,Jing Zhang,Yang Zhang,Jun Li RSC Adv. 2018 8 30783

-

Dan Wu,Ang Li,Jixian Yang,Fang Ma,Han Chen,Shanshan Pi,Wei Wei RSC Adv. 2015 5 89531

76924-95-3 (N-(Ketocaproyl)-DL-homoserine lactone) 関連製品

- 98426-48-3(Butanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 9014-00-0(Luciferase)

- 98206-80-5(N-Tetradecanoyl-DL-Homoserine Lactone)

- 143537-62-6(N-(Ketocaproyl)-L-homoserine Lactone)

- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)

- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)

- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 67605-85-0(N-Butanoyl-L-homoserine lactone)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76924-95-3)N-(Ketocaproyl)-DL-homoserine lactone

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):224.0/362.0